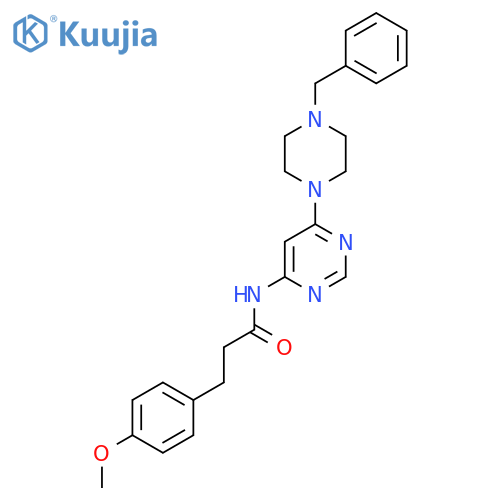Cas no 1396843-58-5 (N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide)

1396843-58-5 structure
商品名:N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide
N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide
- 1396843-58-5
- AKOS024545747
- F6257-3843
- N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
- VU0541931-1
- N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide
-
- インチ: 1S/C25H29N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-8,10-11,17,19H,9,12-16,18H2,1H3,(H,26,27,28,31)
- InChIKey: LQYQBJAOCNBBMK-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC1C=CC(=CC=1)OC)NC1=CC(=NC=N1)N1CCN(CC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 431.23212518g/mol
- どういたいしつりょう: 431.23212518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 70.6Ų
N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6257-3843-3mg |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-10μmol |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-25mg |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-75mg |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-2mg |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-50mg |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-30mg |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-20μmol |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-4mg |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6257-3843-2μmol |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
1396843-58-5 | 2μmol |
$57.0 | 2023-09-09 |
N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1396843-58-5 (N-6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl-3-(4-methoxyphenyl)propanamide) 関連製品
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量